Mutant IDH1 inhibitor
Overview
Description
Mutant IDH1 inhibitors are a class of drugs that target the mutated form of the enzyme isocitrate dehydrogenase 1 (IDH1), which is found in several types of cancers . These inhibitors are designed to block the abnormal function of the mutated IDH1 enzyme, which converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate . This oncometabolite leads to widespread effects on cellular epigenetics and metabolism .
Synthesis Analysis
The synthesis of mutant IDH1 inhibitors involves complex biochemical processes. For instance, BAY1436032, a small-molecule inhibitor of IDH1, significantly decreases the level of 2-HG in serum, affects global histone and DNA methylation levels, and prolongs the survival of human astrocytomas .Molecular Structure Analysis
The molecular structure of mutant IDH1 inhibitors varies. For example, Mutant IDH1-IN-1 has a chemical formula of C30H31FN4O2 and a molecular weight of 498.6024 .Chemical Reactions Analysis
Most IDH1 mutants cannot catalyze the conventional reaction, but gain a neomorphic activity that produces D-2-hydroxyglutarate (D2HG) .Physical And Chemical Properties Analysis
The physical and chemical properties of mutant IDH1 inhibitors can vary depending on the specific compound. For instance, Mutant IDH1-IN-1 has a molecular weight of 498.6024 .Scientific Research Applications
Mutant IDH1 inhibitors, such as 3-pyrimidin-4-yl-oxazolidin-2-ones, have shown potential in treating various cancers. These inhibitors bind to an allosteric pocket of IDH1R132H, demonstrating brain penetration and excellent oral bioavailability in rodents, and efficiently inhibiting the production of the biomarker 2-HG in a preclinical patient-derived IDH1 mutant xenograft tumor model study (Zhao et al., 2018).
In glioma patients, mutant IDH1 inhibitors showed promising pharmacodynamics, evidenced by a rapid decrease in 2-HG levels after treatment, suggesting potential in reprogramming tumor metabolism (Andronesi et al., 2018).
IDH1 and IDH2 mutations, prevalent in tumors like gliomas and AML, have shown that mutant IDH1/2 inhibitors decrease intracellular 2-HG levels, reverse epigenetic dysregulation, and induce cellular differentiation. These inhibitors are being studied in clinical trials for hematologic and solid tumors (Dang et al., 2016).
New allosteric inhibitors of mutant IDH1 have demonstrated efficacy in treating AML by leading to a decrease in intracellular 2-HG, abrogation of the myeloid differentiation block, induction of granulocytic differentiation, and reversal of DNA cytosine hypermethylation patterns (Okoye-Okafor et al., 2015).
An inhibitor, AGI-5198, targeting mutant IDH1, selectively slowed the growth of patient-derived brain tumor cells with the IDH1 mutation, suggesting its potential in inducing cancer cell differentiation (Rohle et al., 2013).
Clinical candidate IDH305, a potent and selective mutant IDH1 inhibitor, showed brain exposure in rodents and efficacy in a patient-derived IDH1 mutant xenograft tumor model. This compound has progressed into human clinical trials (Cho et al., 2017).
Mutant IDH1 inhibitors selectively inhibit the enzyme by interacting with a magnesium-binding residue, a feasible strategy for targeting metal-binding residues in IDH1 inhibition (Deng et al., 2014).
High resolution 1H-MRS identified early noninvasive MR-detectable metabolic biomarkers of response to mutant IDH inhibition in glioma, demonstrating the translational potential of these biomarkers in assessing glioma response to treatment (Radoul et al., 2021).
Future Directions
There is considerable interest in further developing and optimizing mutant IDH1 inhibitors for the treatment of IDH1-mutant gliomas and other cancers . Combination therapies to enhance the antitumor activity of IDH1 inhibitors and approaches aimed at exploiting, rather than inhibiting, the metabolism of IDH1-mutant cancer cells are emerging from preclinical research and clinical trials .
properties
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLUEOYYPKPQL-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mutant IDH1 inhibitor |
Citations
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